Thiopyrazolopyrimidine
Overview
Description
Thiopyrazolopyrimidine is a type of heterocyclic compound. It’s a bicyclic molecule made by fusing two aromatic rings, thiazole and pyrimidine, and replacing one carbon atom with nitrogen and sulfur . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
Thiopyrazolopyrimidines have been prepared by the reaction of 4,5-dihydrothiazol-2-amine with diketones, ethoxymethylene malonic esters, acetylene dicarboxylic esters, and ethyl (chloroformyl)acetate . Various synthetic approaches have been developed for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis
3D-QSAR models were established using 52 compounds of pyrazolopyrimidine analogues with multiple substituents. The relationship between molecular structure and inhibitory activity was studied using comparative molecular field analysis (CoMFA), CoMFA region focusing (CoMFA-RG), and comparative molecular similarity index (CoMSIA) .Chemical Reactions Analysis
Thiazolopyrimidines have been synthesized through various chemical reactions. For instance, fused heterocyclic ring structures play an important role in the enhancement of pharmaceutical actions of the molecules . Another example is the cyclization of 4-amino-3-phenyl-2-thioxo-2,3-dihydro-thiazole-5-carboxamide to 5-sulfanyl-3-phenyl-2-thioxo-2,3-dihydrothiazole .Scientific Research Applications
Antileishmanial Activity
Thiopyrazolopyrimidine (TPP) and its ribonucleoside (TPPR) have demonstrated effectiveness against various forms of Leishmania, such as L. braziliensis and L. mexicana. They inhibit the transformation of amastigote to promastigote forms of Leishmania donovani, suggesting a potential role in treating leishmaniasis. These compounds operate differently from similar molecules, like allopurinol, indicating distinct mechanisms of action against pathogenic Leishmania (Marr et al., 1982).
Mechanism of Antiuric Action
Thiopyrazolopyrimidine derivatives, particularly thiopurinol, exhibit distinct therapeutic effects compared to other pyrazolopyrimidine derivatives used in hyperuricemia. They differ in their mechanisms of hypouricemic action, interacting differently with enzymes like xanthine oxidase and phosphoribosyl transferase systems. This unique action has implications for treating conditions associated with uric acid metabolism (Cartier & Hamet, 1973).
Anti-inflammatory and Analgesic Properties
Derivatives of thiopyrazolopyrimidine, specifically thieno[2,3-d]pyrimidine, have shown promising anti-inflammatory, analgesic, and ulcerogenic activities. These properties make them comparable to established drugs like indomethacin and acetylsalicylic acid, indicating their potential as therapeutic agents for inflammatory and pain-related conditions (El-Gazzar et al., 2007).
Antiviral Activity
Thiopyrazolopyrimidine nucleosides, such as 2',3'-dideoxy-3'-thiacytidine, have been studied for their ability to inhibit hepatitis B virus (HBV) DNA replication. These compounds are highly effective, indicating potential applications in treating HBV infections (Doong et al., 1991).
Antimicrobial and Antitumor Activity
Novel thiopyrazolopyrimidine derivatives have been synthesized and evaluated for antimicrobial and antitumor activities. These compounds have shown promising results against bacterial and fungal strains and some possess significant antitumor properties, highlighting their potential in developing new therapeutic agents (Zaki et al., 2018).
Anticonvulsant Agents
S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been synthesized and evaluated for their potential as anticonvulsant agents. Their interactions with key biological targets and promising in vivo anticonvulsant activity suggest their potential in epilepsy treatment (Severina et al., 2020).
HIV-1 Treatment
Thiophene[3,2-d]pyrimidine derivatives have been designed as potential inhibitors for HIV-1, showing potent activity against resistance-associated HIV variants. Their interaction with HIV-1 reverse transcriptase highlights their potential as novel anti-HIV agents (Kang et al., 2017).
Future Directions
properties
IUPAC Name |
5-(2-ethoxyphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-4-8-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-6-7-10-13(11)22-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBOOZSGASWZDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=CC=CC=C3OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630942 | |
Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiopyrazolopyrimidine | |
CAS RN |
479074-06-1 | |
Record name | Thiopyrazolopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479074061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIOPYRAZOLOPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z4Y3U7EUG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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